molecular formula C12H20ClN5 B12224349 1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]methanamine

1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]methanamine

Cat. No.: B12224349
M. Wt: 269.77 g/mol
InChI Key: ZUAYBCMZQMEFLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features two pyrazole rings connected via a methanamine linker. The first pyrazole is substituted with 1,3-dimethyl groups, while the second bears a 1-ethyl group. This structure confers unique steric and electronic properties, distinguishing it from simpler pyrazole-based amines.

Properties

Molecular Formula

C12H20ClN5

Molecular Weight

269.77 g/mol

IUPAC Name

N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-(2-ethylpyrazol-3-yl)methanamine;hydrochloride

InChI

InChI=1S/C12H19N5.ClH/c1-4-17-11(5-6-14-17)8-13-9-12-7-10(2)15-16(12)3;/h5-7,13H,4,8-9H2,1-3H3;1H

InChI Key

ZUAYBCMZQMEFLM-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)CNCC2=CC(=NN2C)C.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]methanamine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment to streamline the process .

Chemical Reactions Analysis

Types of Reactions

1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]methanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used[][3].

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols[][3].

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole N-oxides, while reduction may yield the corresponding amines[3][3].

Scientific Research Applications

1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Substituent Effects on Pyrazole Rings

The target compound’s dual substitution (1,3-dimethyl and 1-ethyl) contrasts with simpler analogues:

  • 1-(1-Ethyl-1H-pyrazol-5-yl)-N-methylmethanamine (LM6) : Contains a single ethyl-substituted pyrazole and a methylated amine. Its smaller size (C₇H₁₃N₃) likely enhances solubility compared to bulkier derivatives .
  • 1-(1-Methyl-3-phenyl-1H-pyrazol-5-yl)methanamine : A phenyl group increases hydrophobicity and steric bulk, which may reduce aqueous solubility but improve lipid membrane penetration .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties
Target Compound Not explicitly provided* ~265 g/mol† 1,3-dimethyl; 1-ethyl Moderate lipophilicity, steric hindrance
1-(1-Ethyl-1H-pyrazol-5-yl)-N-methylmethanamine (LM6) C₇H₁₃N₃ 139.21 g/mol 1-ethyl; N-methyl High solubility in polar solvents
1-(4-Chloro-1-methyl-1H-pyrazol-5-yl)-N-methylmethanamine C₆H₁₁ClN₃ 172.63 g/mol 4-chloro; N-methyl Enhanced electrophilicity
1-(1-Methyl-3-phenyl-1H-pyrazol-5-yl)methanamine C₁₁H₁₃N₃ 187.24 g/mol 1-methyl; 3-phenyl Low aqueous solubility

*Estimated based on structural analogues.
†Calculated based on analogous compounds.

Key Research Findings

  • Steric Effects : Bulky substituents (e.g., phenyl, dimethyl) reduce reaction yields due to steric hindrance during synthesis .
  • Electronic Modulation : Electron-withdrawing groups (e.g., Cl) enhance electrophilicity, enabling participation in nucleophilic reactions .
  • Solubility Trends : Alkyl-substituted derivatives (e.g., LM6) exhibit better aqueous solubility than aryl-substituted ones .

Biological Activity

1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]methanamine is a complex organic compound within the pyrazole family. Its unique structure, featuring two pyrazole rings, contributes to its potential biological activities. This article delves into the biological activity of this compound, synthesizing available research findings, case studies, and comparative analyses.

  • Molecular Formula : C₁₁H₁₅N₃
  • Molecular Weight : 189.26 g/mol

The compound's structure includes two pyrazole rings that are known for their diverse biological activities. The presence of multiple methyl and ethyl substituents enhances its reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that compounds containing pyrazole moieties often exhibit significant biological activities, including:

  • Anticancer Activity : Pyrazole derivatives have been shown to inhibit the growth of various cancer cell types, including lung, brain, colorectal, renal, prostate, pancreatic, and blood cancers . Notably, compounds similar to this compound have demonstrated antiproliferative effects in vitro and antitumor activity in vivo.
  • Antimicrobial Properties : Pyrazole derivatives have been reported to possess antibacterial and antiviral activities . The specific interactions of this compound with microbial targets remain to be fully elucidated.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of pyrazole-containing compounds:

Anticancer Studies

A study involving various pyrazole derivatives demonstrated that certain structural modifications could significantly enhance anticancer activity. For instance:

Compound NameStructureActivity
PazopanibPazopanibUsed for renal cell carcinoma
RuxolitinibRuxolitinibTreats myelofibrosis
CrizotinibCrizotinibEffective against non-small cell lung cancer

These compounds share a similar pyrazole core structure with varying substituents that influence their pharmacological properties .

The mechanism by which pyrazole derivatives exert their biological effects often involves modulation of signaling pathways related to cell proliferation and apoptosis. For example, some studies have indicated that pyrazole derivatives can inhibit specific kinases involved in cancer cell signaling pathways .

Comparative Analysis

To further understand the unique properties of this compound compared to other similar compounds, a comparative table is provided:

Compound NameStructural FeaturesBiological Activity
1H-PyrazoleSingle pyrazole ringLower reactivity
N-Methyl-PyrazoleMethyl substitutionEnhanced lipophilicity
Target CompoundDual pyrazole ringsPotentially higher activity

The dual pyrazole structure may confer distinct properties compared to its analogs, potentially influencing solubility and biological interactions differently than simpler derivatives.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.